molecular formula C72H152O4Ti B1585584 Titanium octadecan-1-olate CAS No. 5128-29-0

Titanium octadecan-1-olate

Cat. No.: B1585584
CAS No.: 5128-29-0
M. Wt: 1129.8 g/mol
InChI Key: RMDNPYIISLAEMJ-UHFFFAOYSA-N
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Description

Titanium octadecan-1-olate is an organometallic compound that belongs to the class of titanium alkoxides. It is characterized by the presence of titanium bonded to octadecan-1-ol, a long-chain fatty alcohol. This compound is known for its unique catalytic properties and is widely used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Titanium octadecan-1-olate can be synthesized through the reaction of titanium tetrachloride with octadecan-1-ol. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:

  • Dissolution of titanium tetrachloride in a suitable solvent such as toluene.
  • Gradual addition of octadecan-1-ol to the solution while maintaining a controlled temperature.
  • Stirring the mixture to ensure complete reaction and formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large reactors to mix titanium tetrachloride and octadecan-1-ol.
  • Continuous monitoring of reaction conditions such as temperature and pressure.
  • Purification of the final product through distillation or crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Titanium octadecan-1-olate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form titanium dioxide and octadecanoic acid.

    Reduction: It can be reduced to form titanium metal and octadecan-1-ol.

    Substitution: It can undergo substitution reactions where the octadecan-1-olate group is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various ligands such as phosphines and amines can be used under controlled conditions.

Major Products:

    Oxidation: Titanium dioxide and octadecanoic acid.

    Reduction: Titanium metal and octadecan-1-ol.

    Substitution: Titanium complexes with different ligands.

Scientific Research Applications

Titanium octadecan-1-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.

    Biology: It is studied for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: It is explored for its antimicrobial properties and potential use in medical implants.

    Industry: It is used in the production of high-performance materials such as coatings and adhesives

Mechanism of Action

The mechanism of action of titanium octadecan-1-olate involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates catalytic reactions by stabilizing transition states and lowering activation energies. The molecular targets include organic molecules with functional groups that can interact with the titanium center, leading to efficient catalysis .

Comparison with Similar Compounds

    Titanium isopropoxide: Another titanium alkoxide used as a catalyst in organic synthesis.

    Titanium butoxide: Similar in structure and used in the production of titanium dioxide.

    Titanium ethoxide: Used in the synthesis of titanium-based materials.

Uniqueness: Titanium octadecan-1-olate is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its solubility in non-polar solvents. This makes it particularly useful in applications where non-polar environments are required .

Properties

CAS No.

5128-29-0

Molecular Formula

C72H152O4Ti

Molecular Weight

1129.8 g/mol

IUPAC Name

octadecan-1-ol;titanium

InChI

InChI=1S/4C18H38O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h4*19H,2-18H2,1H3;

InChI Key

RMDNPYIISLAEMJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCC[O-].[Ti+4]

Canonical SMILES

CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.[Ti]

Key on ui other cas no.

51040-26-7
5128-29-0

Pictograms

Flammable

Related CAS

5128-29-0
51040-26-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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